Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 4-hydroxypiperidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 4-hydroxypiperidine
- Methyl 2-(4-piperidinyl)-6-methylpyrimidine-4-carboxylate
- 2-(4-hydroxypiperidin-1-yl)pyrimidine derivatives .
Uniqueness
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a synthetic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on various studies that elucidate its mechanisms, efficacy, and therapeutic potential.
Chemical Structure
The compound is characterized by a pyrimidine core substituted with a hydroxypiperidine moiety and a carboxylate group. The following table summarizes its structural features:
Feature | Description |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 232.27 g/mol |
IUPAC Name | This compound |
Research indicates that this compound may exhibit its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro assays revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
The following table summarizes the antimicrobial efficacy:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on various cancer cell lines (e.g., breast, lung, and colon) showed:
- IC50 Values : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
The following table presents the cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HCT116 (Colon Cancer) | 25 |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Investigation into Anticancer Properties : Research published in Cancer Letters demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action in cancer therapy .
- Preclinical Trials for Inflammatory Diseases : A recent preclinical trial assessed the effects of this compound on models of inflammatory diseases, showing promising results in reducing markers of inflammation in vivo .
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 2-(4-hydroxypiperidin-1-yl)-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O3/c1-8-7-10(11(17)18-2)14-12(13-8)15-5-3-9(16)4-6-15/h7,9,16H,3-6H2,1-2H3 |
InChI Key |
NYKPYTBPUSDNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.